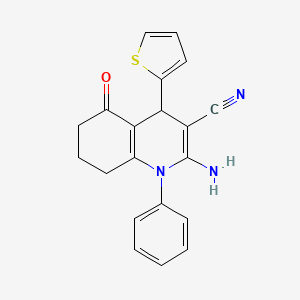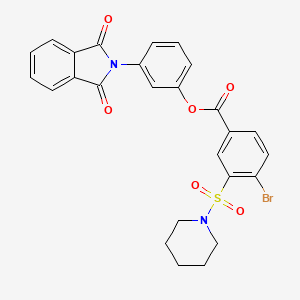
Cyclopentane-1,1-diyldibenzene-4,1-diyl bis(3-methoxybenzoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El bis(3-metoxibenzoato) de ciclopentano-1,1-diildibenceno-4,1-diilo es un compuesto orgánico complejo con una estructura única que incluye un anillo de ciclopentano, anillos de benceno y grupos metoxibenzoato
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del bis(3-metoxibenzoato) de ciclopentano-1,1-diildibenceno-4,1-diilo típicamente implica múltiples pasos, comenzando con la preparación del anillo de ciclopentano y los anillos de benceno. Los grupos metoxibenzoato se introducen luego a través de reacciones de esterificación. Los reactivos comunes utilizados en estas reacciones incluyen metanol, derivados del ácido benzoico y catalizadores como el ácido sulfúrico o el ácido clorhídrico.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar procesos de esterificación a gran escala, donde los reactivos se combinan en reactores a temperaturas y presiones controladas. El uso de reactores de flujo continuo puede mejorar la eficiencia y el rendimiento del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
El bis(3-metoxibenzoato) de ciclopentano-1,1-diildibenceno-4,1-diilo puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar quinonas correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir los grupos éster en alcoholes u otras formas reducidas.
Sustitución: Los anillos de benceno pueden sufrir reacciones de sustitución aromática electrófila, introduciendo nuevos grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: A menudo se utilizan agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Reactivos como bromo, cloro o agentes nitrantes se pueden utilizar en condiciones ácidas o básicas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
El bis(3-metoxibenzoato) de ciclopentano-1,1-diildibenceno-4,1-diilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como precursor en la síntesis de moléculas orgánicas más complejas.
Biología: Los derivados del compuesto pueden tener potencial como moléculas bioactivas o farmacéuticas.
Medicina: Se están realizando investigaciones para explorar sus posibles aplicaciones terapéuticas.
Industria: Se puede utilizar en la producción de polímeros, resinas y otros materiales.
Mecanismo De Acción
El mecanismo por el cual el bis(3-metoxibenzoato) de ciclopentano-1,1-diildibenceno-4,1-diilo ejerce sus efectos implica interacciones con objetivos moleculares como enzimas o receptores. La estructura del compuesto le permite unirse a sitios específicos, influyendo en las vías bioquímicas y los procesos celulares. Las vías y los objetivos exactos dependen de la aplicación y el contexto específicos de uso.
Comparación Con Compuestos Similares
Compuestos similares
Bis(3-hidroxibenzoato) de ciclopentano-1,1-diildibenceno-4,1-diilo: Estructura similar pero con grupos hidroxilo en lugar de grupos metoxilo.
Bis(3-clorobenzoato) de ciclopentano-1,1-diildibenceno-4,1-diilo: Contiene átomos de cloro en lugar de grupos metoxilo.
Unicidad
El bis(3-metoxibenzoato) de ciclopentano-1,1-diildibenceno-4,1-diilo es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y físicas distintas. Esta singularidad lo hace valioso para aplicaciones especializadas en investigación e industria.
Propiedades
Fórmula molecular |
C33H30O6 |
|---|---|
Peso molecular |
522.6 g/mol |
Nombre IUPAC |
[4-[1-[4-(3-methoxybenzoyl)oxyphenyl]cyclopentyl]phenyl] 3-methoxybenzoate |
InChI |
InChI=1S/C33H30O6/c1-36-29-9-5-7-23(21-29)31(34)38-27-15-11-25(12-16-27)33(19-3-4-20-33)26-13-17-28(18-14-26)39-32(35)24-8-6-10-30(22-24)37-2/h5-18,21-22H,3-4,19-20H2,1-2H3 |
Clave InChI |
VWJCWQAZOMSQJP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C(=O)OC2=CC=C(C=C2)C3(CCCC3)C4=CC=C(C=C4)OC(=O)C5=CC(=CC=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({4-[(E)-{2-[1-(naphthalen-1-yl)-1H-tetrazol-5-yl]hydrazinylidene}methyl]phenoxy}methyl)pyridine](/img/structure/B11542889.png)
![2,4-dibromo-6-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11542890.png)
![1-(4-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}phenyl)ethanone](/img/structure/B11542894.png)
![N'-[(E)-(3-Methoxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11542900.png)
![4-[(Z)-{2-[(4-bromo-2-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11542903.png)

![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]decane-1-sulfonohydrazide](/img/structure/B11542913.png)
![4-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11542916.png)
![1-{(E)-[(2,3-dichlorophenyl)imino]methyl}-17-(2-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11542922.png)

![3-[(E)-({2-[(2-Methylphenyl)amino]acetamido}imino)methyl]phenyl 3-bromobenzoate](/img/structure/B11542939.png)
![1-{[(E)-(3-chlorophenyl)methylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11542943.png)

![N-[3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]piperidine-1-carboxamide](/img/structure/B11542962.png)
